

Application Notes and Protocols: Intradermal Administration of Compound 48/80 in Mouse Models

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Compound of Interest

Compound Name: Anti-inflammatory agent 48

Cat. No.: B12389159

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These application notes provide a comprehensive overview and detailed protocols for utilizing Compound 48/80 via intradermal administration in mouse models to study mast cell degranulation, itch, inflammation, and vascular permeability.

Introduction

Compound 48/80 is a polymer formed by the condensation of N-methyl-p-methoxyphenethylamine with formaldehyde.^[1] It is widely employed in research as a potent mast cell activator, inducing degranulation and the release of various inflammatory mediators, including histamine and serotonin.^{[1][2][3]} This action is primarily mediated through the activation of G-proteins and subsequent signaling cascades.^{[4][5]} Intradermal injection of Compound 48/80 in mice serves as a valuable in vivo model for studying pruritus (itch), local inflammation, and vascular permeability, and for evaluating the efficacy of potential therapeutic agents.^{[6][7][8]}

Mechanism of Action

Compound 48/80 triggers mast cell degranulation through a non-IgE-dependent pathway. It directly activates G-proteins at the mast cell membrane, stimulating phospholipase C and D.

This leads to the generation of inositol 1,4,5-trisphosphate (IP3), which induces the release of intracellular calcium stores, a critical step for degranulation. Recent studies have identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans and its murine ortholog MRGPRB2 as key receptors for Compound 48/80.[9][10][11] Upon activation, mast cells release a plethora of pre-formed and newly synthesized mediators, including histamine, serotonin, proteases, and cytokines, which in turn lead to physiological responses such as vasodilation, increased vascular permeability, and neuronal activation, manifesting as edema and itching.[2][5] Interestingly, evidence also suggests that Compound 48/80 can directly activate neurons, independent of mast cell degranulation.[12][13]

Key Experiments and Data Summary

The following tables summarize quantitative data from various studies utilizing intradermal Compound 48/80 in mice.

Table 1: Compound 48/80-Induced Scratching Behavior

Mouse Strain	Compound 48/80 Dose	Injection Volume	Observation Period	Key Findings	Reference
BALB/c	10 µg	50 µL	60 min	Significant induction of scratching behavior.	[10]
BALB/c	Not specified	Not specified	120 min	Chronic water avoidance stress exacerbated scratching behavior.	[14][15]
ICR	Not specified	Not specified	Not specified	Oral administration of propolis inhibited scratching.	[7]

Table 2: Compound 48/80-Induced Vascular Permeability

| Mouse Strain | Compound 48/80 Dose | Injection Volume | Dye Used | Measurement Time |
Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | ICR | 5 µg | 50 µL | 0.5% Evans blue
| 30 min post-injection | Significant leakage of Evans blue dye. |[8] | | BALB/c | 0.5 µg | 20 µL |
2% Evans blue | 30 min post-injection | Induced passive cutaneous anaphylaxis-like reaction. |
[16] |

Table 3: Compound 48/80 as an Adjuvant

Mouse Strain	Compound 48/80 Dose (Adjuvant)	Antigen	Key Findings	Reference
C3H/HeN	3, 10, or 30 µg	0.5 µg rPA (Bacillus anthracis protective antigen)	Effective adjuvant activity, inducing Th1, Th2, and Th17 cytokine production.	[17]

Experimental Protocols

Protocol 1: Induction and Assessment of Scratching Behavior

Objective: To induce and quantify scratching behavior in mice following intradermal administration of Compound 48/80. This model is suitable for screening anti-pruritic compounds.

Materials:

- Male BALB/c mice (8-10 weeks old)
- Compound 48/80 (Sigma-Aldrich)
- Sterile, pyrogen-free saline

- Insulin syringes with 30G needles
- Observation chambers (e.g., clear acrylic cages)
- Video recording equipment (optional, but recommended for unbiased scoring)

Procedure:

- Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment to minimize stress-induced behaviors.
- Preparation of Compound 48/80: Prepare a stock solution of Compound 48/80 in sterile saline. A common concentration is 200 $\mu\text{g/mL}$ to deliver 10 μg in a 50 μL injection. Vortex to ensure complete dissolution.
- Intradermal Injection:
 - Gently restrain the mouse.
 - Inject 50 μL of the Compound 48/80 solution intradermally into the nape of the neck.^[10] The back of the neck is a preferred site as it is difficult for the mouse to lick but accessible for scratching with the hind paws.
 - A successful intradermal injection will raise a small, transient bleb under the skin.
- Observation and Data Collection:
 - Immediately after injection, place the mouse back into the observation chamber.
 - Record the number of scratching bouts directed towards the injection site for a period of 60 minutes.^[10] A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.
 - A blinded observer should perform the scoring to avoid bias. Alternatively, video record the session and score later.
- Data Analysis: Compare the number of scratches between the vehicle control group and the Compound 48/80-treated group. For drug efficacy studies, compare the compound-treated

groups to the Compound 48/80 control group.

Protocol 2: Assessment of Vascular Permeability (Evans Blue Extravasation Assay)

Objective: To quantify the increase in vascular permeability induced by intradermal Compound 48/80.

Materials:

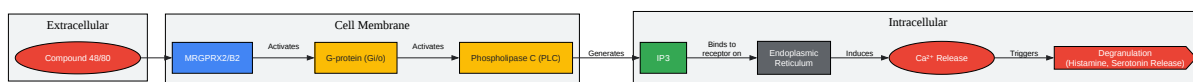
- Female ICR mice (8-10 weeks old)
- Compound 48/80
- Sterile, pyrogen-free saline
- Evans blue dye (0.5% solution in sterile saline)
- Formamide
- Spectrophotometer

Procedure:

- Animal Preparation: Shave the dorsal skin of the mice one day prior to the experiment.[8]
- Drug/Vehicle Administration (for intervention studies): Administer test compounds or vehicle orally or via other relevant routes at a specified time before the Compound 48/80 challenge.
- Evans Blue Injection: Intravenously inject 0.5% Evans blue solution (e.g., 5 mL/kg) into the tail vein.[8]
- Intradermal Injection of Compound 48/80: Immediately after the Evans blue injection, administer 50 μ L of Compound 48/80 solution (e.g., 100 μ g/mL to deliver 5 μ g) intradermally into the shaved dorsal skin.[8]
- Incubation Period: Allow 30 minutes for the vascular leakage to occur.[8]

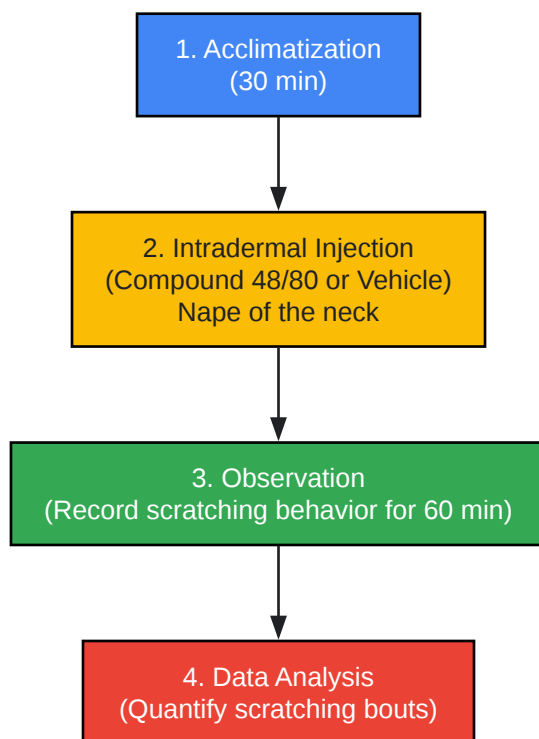
- Tissue Collection: Euthanize the mice and excise the skin at the injection site (a circular area of a defined diameter).
- Dye Extraction:
 - Place the excised skin sample in a tube containing formamide.
 - Incubate at 60°C for 24 hours to extract the Evans blue dye from the tissue.
- Quantification:
 - Centrifuge the samples to pellet any debris.
 - Measure the absorbance of the supernatant at a wavelength of approximately 620 nm using a spectrophotometer.
 - Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of known Evans blue concentrations.
- Data Analysis: Compare the amount of extracted Evans blue between control and treated groups.

Visualizations



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Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.



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Caption: Experimental workflow for the Compound 48/80-induced scratching behavior model.

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